molecular formula C10H17NO4 B1589257 Boc-L-Pyroglutaminol CAS No. 81658-25-5

Boc-L-Pyroglutaminol

Cat. No. B1589257
CAS RN: 81658-25-5
M. Wt: 215.25 g/mol
InChI Key: NYYVBJAPYGKIEN-ZETCQYMHSA-N
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Description

Boc-L-Pyroglutaminol, also known as Boc-L-PyrGlu, is an organic compound derived from the amino acid L-pyroglutamic acid. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and other related fields. Boc-L-PyrGlu is a versatile compound with a wide range of properties and potential uses.

Scientific Research Applications

  • Chemical Synthesis and Biochemistry Applications : Boc-L-Pyroglutaminol, as a derivative involved in the synthesis of peptides, may be utilized in creating peptidic structures or modifying peptides and proteins. For example, the synthesis of N-Boc-α-amino acids with nucleobase residues as building blocks for the preparation of chiral PNA (peptidic nucleic acids) showcases the importance of protected amino acids in the synthesis of biologically relevant compounds (Lenzi, Reginato, & Taddai, 1995).

  • Pharmacological Research : Although the direct use of Boc-L-Pyroglutaminol in drug research is not specified, research on compounds affecting the glutamate neurotransmission system, such as ketamine, provides insights into how derivatives of amino acids can impact neurological studies. For instance, a study demonstrated the rapid anti-OCD effects from a single intravenous dose of ketamine, highlighting the glutamatergic hypothesis of OCD (Rodriguez et al., 2013).

  • Metabolic and Enzymatic Studies : The metabolic intermediate 1Δ-pyrroline-5-carboxylic acid (P5C) and its derivatives play a crucial role in understanding metabolic pathways. A study on the properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies emphasizes the significance of such compounds in biochemical research (Mezl & Knox, 1976).

  • Advanced Materials and Chemical Synthesis : The study on the unprecedented migration of N-alkoxycarbonyl groups in protected pyroglutaminol illustrates the chemical reactivity and potential applications of pyroglutaminol derivatives in synthesizing complex molecules (Bunch et al., 2001).

Mechanism of Action

Target of Action

Boc-L-Pyroglutaminol is a complex organic compound used in biochemical research The primary targets of Boc-L-Pyroglutaminol are not explicitly mentioned in the available resources

Mode of Action

The mode of action of Boc-L-Pyroglutaminol is related to its role as a chiral auxiliary in peptide synthesis. It allows for the selective formation of peptide bonds in a stereocontrolled manner, which is crucial for the synthesis of complex peptide sequences.

Result of Action

The molecular and cellular effects of Boc-L-Pyroglutaminol’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds in a stereocontrolled manner, Boc-L-Pyroglutaminol can influence the structure and function of proteins synthesized in the cell.

Action Environment

The action, efficacy, and stability of Boc-L-Pyroglutaminol can be influenced by various environmental factors. For instance, the storage temperature of Boc-L-Pyroglutaminol is recommended to be between 2-8°C in a dry environment . This suggests that temperature and humidity could potentially affect the stability and efficacy of Boc-L-Pyroglutaminol.

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVBJAPYGKIEN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453473
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Pyroglutaminol

CAS RN

81658-25-5
Record name Boc-L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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